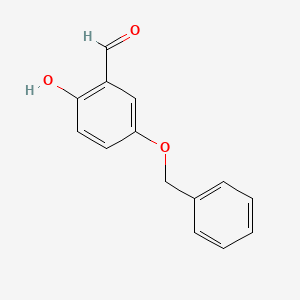

5-(Benzyloxy)-2-hydroxybenzaldehyde

描述

Contextualization within Benzaldehyde (B42025) Derivatives and Phenolic Aldehydes

As a member of the benzaldehyde derivative family, 5-(Benzyloxy)-2-hydroxybenzaldehyde is part of a broad class of compounds derived from benzaldehyde (C₆H₅CHO), the simplest aromatic aldehyde. wisdomlib.orgwikipedia.org Benzaldehyde derivatives are fundamental building blocks in organic synthesis, utilized in the creation of a wide array of more complex molecules, including pharmaceuticals, fragrances, and dyes. ontosight.ai Their chemical reactivity, largely centered around the aldehyde functional group, allows for a variety of transformations such as oxidation, reduction, and condensation reactions. wikipedia.org

Furthermore, the presence of both a hydroxyl group and an aldehyde group on the benzene (B151609) ring places this compound within the sub-category of phenolic aldehydes. wikipedia.org Phenolic aldehydes are known for their diverse biological activities and are found in various natural products. taylorandfrancis.comtaylorandfrancis.com The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the aromatic ring influences the molecule's reactivity and properties.

Significance as a Precursor in Complex Molecule Synthesis

The true significance of this compound in advanced organic chemistry lies in its role as a versatile precursor for the synthesis of more intricate molecular architectures. The strategic placement of the hydroxyl, benzyloxy, and aldehyde functional groups allows for selective chemical modifications, making it a valuable intermediate in multi-step synthetic pathways.

The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions, to extend the carbon skeleton. wikipedia.org The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution. The benzyloxy group, a benzyl (B1604629) ether, serves as a protecting group for the phenol (B47542). This is crucial in many synthetic sequences as it prevents the acidic phenolic proton from interfering with subsequent reactions and can be selectively removed under specific conditions, typically through catalytic hydrogenation, to reveal the free phenol at a later stage.

Overview of Research Trajectories

Research involving this compound has primarily focused on its application as a key building block in the synthesis of biologically active compounds and complex natural products. Investigations have explored its use in the preparation of novel heterocyclic compounds, macrocycles, and other architecturally challenging molecules. The compound's utility as an intermediate is highlighted in synthetic routes targeting polyketide synthase inhibitors, which have potential applications in treating diseases like tuberculosis.

Current research continues to explore new synthetic methodologies involving this aldehyde, aiming to improve reaction efficiency, yield, and stereoselectivity. Additionally, the synthesis of novel analogs of this compound with varied substitution patterns is an active area of investigation, driven by the quest for new compounds with unique chemical properties and potential therapeutic applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 56979-56-7 |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | QIQZAISWDRNIFG-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQZAISWDRNIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358139 | |

| Record name | 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56979-56-7 | |

| Record name | 5-(BENZYLOXY)-2-HYDROXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy 2 Hydroxybenzaldehyde

Established Synthetic Pathways

Established methods for synthesizing benzyloxy-hydroxybenzaldehydes rely on the selective benzylation of dihydroxybenzaldehyde isomers. The reactivity of the different hydroxyl groups is a key factor in determining the final product.

Reaction of 2,5-Dihydroxybenzaldehyde with Substituted Benzyl (B1604629) Chloride

The direct synthesis of 5-(Benzyloxy)-2-hydroxybenzaldehyde involves the regioselective benzylation of 2,5-Dihydroxybenzaldehyde. In this precursor, the two hydroxyl groups are in the ortho and para positions relative to the aldehyde group. The hydroxyl group at the C-5 position is more nucleophilic and sterically accessible compared to the C-2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group.

This difference in reactivity allows for the selective attachment of the benzyl group at the 5-position. The reaction is typically carried out by treating 2,5-Dihydroxybenzaldehyde with benzyl chloride in the presence of a mild base. The base deprotonates the more acidic 5-hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the benzyl chloride in an SN2 reaction to form the desired ether. A similar selective reaction at the 5-position has been demonstrated with other alkylating agents, such as allyl bromide.

Reaction of 2,4-Dihydroxybenzaldehyde with Benzyl Chloride

The reaction of 2,4-Dihydroxybenzaldehyde with benzyl chloride is a well-documented pathway that leads to the formation of an isomeric product, 4-(Benzyloxy)-2-hydroxybenzaldehyde. google.com In this case, the benzylation occurs regioselectively at the 4-position. The hydroxyl group at C-4 is more acidic and reactive than the C-2 hydroxyl group, which is deactivated by strong intramolecular hydrogen bonding with the adjacent aldehyde function. mdpi.commdpi.com

This selective O-alkylation is a common strategy for producing 4-alkoxy-2-hydroxybenzaldehydes, which are important building blocks for a wide range of chemical compounds. nih.govdigitellinc.com The reaction typically yields the 4-benzyloxy isomer in good to excellent yields, with minimal formation of the bis-alkylated side product. google.comnih.gov

Role of Specific Reagents and Catalysts

The success of the Williamson ether synthesis for preparing benzyloxy-hydroxybenzaldehydes hinges on the appropriate choice of reagents and catalysts.

Sodium Bicarbonate (NaHCO₃) and Potassium Carbonate (K₂CO₃): These inorganic bases are crucial for the reaction to proceed. vedantu.comedubirdie.com Phenols are more acidic than aliphatic alcohols, allowing for the use of milder bases like carbonates to deprotonate the hydroxyl group. edubirdie.comyoutube.com This deprotonation generates the phenoxide anion, a potent nucleophile required for the subsequent SN2 attack on the benzyl halide. youtube.com Potassium carbonate is often favored and has been shown to be an efficient base for a wide range of ether syntheses. pnu.ac.irresearchgate.net The choice between NaHCO₃ and K₂CO₃ can influence the reaction rate and selectivity, with the slightly stronger base K₂CO₃ sometimes leading to faster reactions or the formation of side products if not carefully controlled. nih.gov

Potassium Iodide (KI): In cases where a less reactive alkylating agent like benzyl chloride is used, a catalytic amount of potassium iodide is often added. google.com KI facilitates the reaction through an in-situ halide exchange (the Finkelstein reaction), converting the benzyl chloride to the more reactive benzyl iodide. kirj.ee Iodide is a better leaving group than chloride, which can significantly accelerate the rate of the SN2 reaction. kirj.ee

Interactive Table: Reagents and Their Functions

| Reagent | Function | Typical Reaction |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Base | Deprotonates phenolic hydroxyl group |

| Sodium Bicarbonate (NaHCO₃) | Mild Base | Selectively deprotonates the more acidic hydroxyl group |

| Potassium Iodide (KI) | Catalyst | Converts alkyl chlorides to more reactive alkyl iodides |

| Benzyl Chloride | Alkylating Agent | Provides the benzyl group for ether formation |

Solvent Systems and Reaction Conditions

The environment in which the reaction is conducted plays a significant role in its outcome.

Solvent Systems: Polar aprotic solvents are generally preferred for SN2 reactions like the Williamson ether synthesis. libretexts.orgquora.comAcetonitrile is an excellent choice as it can dissolve both the ionic phenoxide intermediate and the organic benzyl halide, facilitating the reaction. libretexts.orgacs.org Its polar nature stabilizes the transition state of the SN2 reaction, increasing the reaction rate compared to nonpolar solvents. quora.com Other solvents such as acetone and dimethylformamide (DMF) are also commonly used. nih.gov

Reaction Conditions: The reaction is typically heated to reflux to increase the kinetic energy of the molecules and overcome the activation energy barrier, leading to a faster reaction rate. google.com The mixture is stirred continuously to ensure proper mixing of the reactants. The duration of the reaction can vary significantly, from a few hours to several days, depending on the reactivity of the specific substrates and the chosen conditions. google.com For instance, one procedure for synthesizing 4-(Benzyloxy)-2-hydroxybenzaldehyde involves refluxing the reactants in acetonitrile for approximately 16-24 hours. google.com Another method using potassium carbonate in acetone requires stirring at room temperature for three days.

Interactive Table: Synthesis Conditions for 4-(Benzyloxy)-2-hydroxybenzaldehyde

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | NaHCO₃ / KI | Acetonitrile | Reflux, ~16h | >70% | google.com |

| 2,4-Dihydroxybenzaldehyde | Benzyl Bromide | K₂CO₃ | Acetone | Room Temp, 3 days | Not specified | |

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | Potassium Fluoride | Acetonitrile | Reflux, 24h | 76% (crude) | google.com |

Alternative and Novel Synthetic Approaches

While the direct benzylation of dihydroxybenzaldehydes is the most common route, other strategies are employed to create a wider range of derivatives.

Strategies for Preparing Substituted Benzyloxy-Hydroxybenzaldehyde Derivatives

The synthesis of various substituted benzyloxy-hydroxybenzaldehyde derivatives is an area of active research, driven by the need for novel compounds with specific electronic and steric properties for applications in medicinal chemistry and materials science. researchgate.netorientjchem.org These strategies generally involve modifying either the dihydroxybenzaldehyde core or the benzylating agent.

One key approach involves the regioselective protection of catechols (1,2-dihydroxybenzenes) or other dihydroxybenzaldehydes that bear an electron-withdrawing group. For example, 3,4-dihydroxybenzaldehyde can be selectively protected at the 4-hydroxyl position using various substituted benzyl chlorides. mdpi.com This selectivity is driven by the higher acidity of the 4-hydroxyl proton. This method allows for the synthesis of a library of compounds with diverse substitution patterns on the benzyl ring, including p-methoxybenzyl, o-nitrobenzyl, and various dichlorobenzyl groups, often in good yields (67-75%). mdpi.com These alternative synthetic routes provide access to a broad spectrum of benzyloxy-hydroxybenzaldehyde derivatives, enabling the fine-tuning of their chemical properties for specific applications. mdpi.com

Exploration of Sustainable Synthetic Alternatives

In the broader context of synthesizing hydroxybenzaldehydes, sustainable or "green" chemistry principles are being increasingly explored to minimize environmental impact. These approaches often focus on reducing hazardous waste, improving energy efficiency, and using less toxic reagents and solvents.

One established method for synthesizing 2-hydroxybenzaldehydes is the Reimer-Tiemann reaction. Traditional protocols for this reaction can be energy-intensive, often requiring multiple steam distillations for purification and resulting in modest yields. researchgate.net An improved, more sustainable version of this reaction has been reported, which utilizes aqueous ethyl alcohol as the solvent. researchgate.net This modification circumvents the need for steam or vacuum distillation, thereby saving time and energy. researchgate.net While this specific example applies to the synthesis of the parent 2-hydroxybenzaldehyde, the principles can be adapted for derivatives like this compound.

Another green approach involves the use of aqueous media for reactions, often accelerated by microwave irradiation (MWI). For instance, the synthesis of related benzaldehyde (B42025) derivatives has been successfully performed in aqueous media, which is considered an environmentally benign solvent. rsc.org Using catalysts that are inexpensive and environmentally friendly, such as certain cobalt catalysts with air as the oxidant, also represents a move towards more sustainable chemical production. patsnap.com These methods avoid the generation of acidic gases and are more suitable for industrial-scale applications. patsnap.com

| Method | Key Feature | Advantage |

| Modified Reimer-Tiemann | Use of aqueous ethyl alcohol | Avoids energy-intensive steam/vacuum distillation researchgate.net |

| Microwave-Assisted Synthesis | Reaction in aqueous media | Utilizes an environmentally benign solvent rsc.org |

| Catalysis | Use of cheap, non-toxic catalysts (e.g., cobalt) with air as an oxidant | Low cost, environmentally friendly, and suitable for industrial application patsnap.com |

Optimization of Synthetic Parameters

Optimizing the parameters of a chemical synthesis is crucial for maximizing its efficiency, both in terms of the amount of product obtained and its purity.

Yield Enhancement Strategies

The yield of this compound synthesis is highly dependent on the precise control of reaction conditions. The selective benzylation at the 4-position of 2,4-dihydroxybenzaldehyde is a key step, and strategies are employed to prevent undesired side reactions, such as benzylation at the 2-position. google.com

One effective strategy involves the careful selection of reagents and solvents. For instance, the use of dry potassium fluoride with benzyl chloride in acetonitrile has been shown to achieve regioselective benzylation, leading to crude yields of 75-80% and an isolated yield of pure product greater than 70%. google.com Another approach utilizes sodium bicarbonate (NaHCO3) and a catalytic amount of potassium iodide in acetonitrile, with the reaction proceeding at reflux until the starting material is consumed. google.com

Controlling reaction parameters such as temperature, reaction time, and the ratio of reactants is also a critical strategy for enhancing yield. echemcom.com For example, in related syntheses, it has been demonstrated that systematically adjusting these variables can lead to a significant increase in the final product yield. echemcom.com The reaction to form 4-benzyloxy-2-hydroxybenzaldehyde can be heated to reflux for several hours, with the removal of water via a Dean-Stark trap to drive the reaction to completion. google.com

| Reagent System | Solvent | Conditions | Typical Isolated Yield |

| Potassium Fluoride, Benzyl Chloride | Acetonitrile | Reflux | >70% google.com |

| Sodium Bicarbonate, Potassium Iodide, 2,6-difluorobenzyl bromide | Acetonitrile | Reflux (approx. 16 hours) | Not specified, but effective google.com |

| Triethylamine or Tributylamine | Toluene | Reflux with Dean-Stark trap (6-18 hours) | Not specified, but used in multi-step synthesis google.com |

Purity and Isolation Techniques (e.g., Recrystallization, Column Chromatography)

After the synthesis is complete, the crude this compound must be isolated and purified to remove unreacted starting materials, by-products, and other impurities. The two most common and effective methods for this are recrystallization and column chromatography.

Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a hot solvent or a mixture of solvents in which it is soluble at high temperatures but less soluble at cooler temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For benzaldehyde derivatives, a mixture of t-butyl methyl ether and hexane has been successfully used for recrystallization. google.com Another method involves crystallization from a mixture of ethyl acetate (B1210297) and hexanes. google.com

Column Chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with an adsorbent, typically silica gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds separate as they travel down the column at different rates. For the purification of 4-(benzyloxy)-2-hydroxybenzaldehyde, column chromatography on silica gel using dichloromethane as the eluent has been reported. Gradient column chromatography, where the solvent composition is changed during the separation, can also be employed for more complex mixtures. iastate.edu

These purification steps are essential for obtaining a product with high purity, which is often a requirement for its use in further chemical synthesis or research applications. lookchem.com

Derivatization and Reaction Chemistry of 5 Benzyloxy 2 Hydroxybenzaldehyde

Condensation Reactions with Amines: Formation of Schiff Bases

The condensation of 5-(benzyloxy)-2-hydroxybenzaldehyde with primary amines is a classic example of the formation of a Schiff base, also known as an imine. This reaction typically proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group) of the Schiff base. The reaction is often catalyzed by a small amount of acid or base and is generally carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol (B129727). researchgate.net

The general mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final Schiff base. nih.gov The presence of the hydroxyl group at the 2-position and the benzyloxy group at the 5-position of the benzaldehyde (B42025) ring influences the electronic properties and reactivity of the resulting Schiff base ligands.

Schiff bases derived from aminophenols are particularly interesting due to their potential to act as polydentate ligands, coordinating with metal ions through the azomethine nitrogen and the phenolic oxygen atoms.

The reaction of this compound with 2-amino-4-methoxyphenol (B1270069) results in the formation of the Schiff base 2-(((5-(benzyloxy)-2-hydroxyphenyl)methylene)amino)-4-methoxyphenol. This condensation is typically achieved by refluxing equimolar amounts of the aldehyde and the aminophenol in an alcoholic solvent. The resulting Schiff base is a tridentate ONO donor ligand.

The synthesis generally follows a standard procedure where the aminophenol is dissolved in ethanol and added to an ethanolic solution of this compound. The mixture is then refluxed for several hours to ensure the completion of the reaction. Upon cooling, the product often precipitates from the solution and can be purified by recrystallization.

Table 1: Synthesis and Characterization of 2-(((5-(benzyloxy)-2-hydroxyphenyl)methylene)amino)-4-methoxyphenol

| Property | Data |

|---|---|

| Product Name | 2-(((5-(benzyloxy)-2-hydroxyphenyl)methylene)amino)-4-methoxyphenol |

| Molecular Formula | C₂₁H₁₉NO₄ |

| Reaction Type | Condensation |

| Reactants | This compound, 2-amino-4-methoxyphenol |

| Typical Solvent | Ethanol |

| Reaction Condition | Reflux |

| Characterization | IR, ¹H NMR, ¹³C NMR Spectroscopy |

The condensation of this compound with 1,2-diaminobenzene (o-phenylenediamine) can lead to different products depending on the stoichiometry of the reactants. A 1:1 molar ratio typically yields a Schiff base where only one of the amino groups of the diamine has reacted. However, a 2:1 molar ratio of the aldehyde to the diamine can result in a bis-Schiff base.

Furthermore, the initial Schiff base can undergo an intramolecular cyclization to form a benzimidazole (B57391) derivative. researchgate.netnih.govorientjchem.orgresearchgate.net This cyclization is often promoted by the reaction conditions, such as prolonged heating or the presence of an oxidizing agent. The reaction is typically carried out in a suitable solvent like methanol or ethanol, and can sometimes be facilitated by a catalyst. nih.govorientjchem.org

Table 2: Potential Products from the Reaction of this compound with 1,2-diaminobenzene

| Product Type | Description |

|---|---|

| Mono-Schiff Base | Formed from a 1:1 molar ratio of reactants. |

| Bis-Schiff Base | Formed from a 2:1 molar ratio of aldehyde to diamine. |

| Benzimidazole Derivative | Formed via intramolecular cyclization of the initial Schiff base. |

The condensation of this compound with 2-amino-4-chlorophenol (B47367) follows a similar pathway to other aminophenols, yielding the Schiff base 2-chloro-6-(((5-(benzyloxy)-2-hydroxyphenyl)methylene)amino)phenol. The presence of the chloro substituent on the aminophenol ring can influence the electronic properties and potential biological activities of the resulting ligand.

The synthesis is typically performed by refluxing equimolar amounts of the reactants in an alcoholic solvent. The product can be isolated upon cooling and purified by recrystallization.

Table 3: Synthesis and Characterization of 2-chloro-6-(((5-(benzyloxy)-2-hydroxyphenyl)methylene)amino)phenol

| Property | Data |

|---|---|

| Product Name | 2-chloro-6-(((5-(benzyloxy)-2-hydroxyphenyl)methylene)amino)phenol |

| Molecular Formula | C₂₀H₁₆ClNO₃ |

| Reaction Type | Condensation |

| Reactants | This compound, 2-amino-4-chlorophenol |

| Typical Solvent | Ethanol |

| Reaction Condition | Reflux |

| Characterization | IR, ¹H NMR, ¹³C NMR Spectroscopy |

The reaction of this compound with 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine (a tryptamine (B22526) derivative) leads to the formation of a Schiff base with an indole (B1671886) moiety. Tryptamine and its derivatives are known to be important in biological systems, and their Schiff bases are of interest for their potential pharmacological activities. researchgate.neteares.org

The synthesis involves the condensation of the aldehyde with the primary amine of the tryptamine derivative, typically in a refluxing alcoholic solvent. researchgate.net The resulting Schiff base ligand possesses multiple potential coordination sites, including the imine nitrogen, the phenolic oxygen, and the indole nitrogen.

Table 4: Synthesis of Schiff Base from this compound and a Tryptamine Derivative

| Property | Data |

|---|---|

| Product Name | Schiff base of this compound and 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine |

| Reaction Type | Condensation |

| Reactants | This compound, 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine |

| Typical Solvent | Ethanol or Methanol |

| Reaction Condition | Reflux |

| Characterization | IR, ¹H NMR, ¹³C NMR Spectroscopy, Mass Spectrometry |

This compound can also undergo condensation reactions with hydrazide derivatives to form hydrazones. These compounds contain the R₂C=N-NR₂ linkage and are of interest for their coordination chemistry and potential biological activities.

Common hydrazide derivatives used in these reactions include carbohydrazide (B1668358), thiocarbohydrazide (B147625), and isonicotinohydrazide. The reaction typically involves refluxing the aldehyde with the hydrazide in a suitable solvent. With di-functional hydrazides like carbohydrazide and thiocarbohydrazide, both mono- and bis-condensation products can be formed depending on the stoichiometry of the reactants. scispace.comresearchgate.netresearchgate.net

For instance, the reaction with isonicotinohydrazide would yield N'-( (5-(benzyloxy)-2-hydroxyphenyl)methylene)isonicotinohydrazide. nih.gov The reaction with carbohydrazide can produce both mono- and bis-(5-(benzyloxy)salicylidene)carbohydrazide. scispace.comresearchgate.net Similarly, thiocarbohydrazide can react to form the corresponding thiocarbohydrazone derivatives. researchgate.net

Table 5: Condensation Products of this compound with Hydrazide Derivatives

| Hydrazide Derivative | Potential Product(s) |

|---|---|

| Isonicotinohydrazide | N'-((5-(benzyloxy)-2-hydroxyphenyl)methylene)isonicotinohydrazide |

| Carbohydrazide | Mono- and Bis-((5-(benzyloxy)salicylidene))carbohydrazide |

| Thiocarbohydrazide | Mono- and Bis-((5-(benzyloxy)salicylidene))thiocarbohydrazone |

Reaction Mechanisms and Intermediates in Schiff Base Formation

The formation of a Schiff base from this compound and a primary amine is a classic example of a condensation reaction. This process involves a nucleophilic addition followed by dehydration. nih.govrecentscientific.com The general mechanism can be outlined in the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde group in this compound. This step results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is then transferred from the positively charged nitrogen to the negatively charged oxygen, leading to the formation of a neutral amino alcohol intermediate, also known as a hemiaminal or carbinolamine. recentscientific.comdergipark.org.tr

Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group of the hemiaminal is protonated by an acid catalyst, forming a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom then expels the water molecule, leading to the formation of a resonance-stabilized carbocation.

Deprotonation: Finally, a base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom, resulting in the formation of the final Schiff base product, characterized by the presence of an imine or azomethine group (C=N). dergipark.org.tr

The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product side. This can be achieved through azeotropic distillation or by using a dehydrating agent.

Structural Features of Derived Schiff Bases (e.g., Azomethine Group, Intramolecular Hydrogen Bonding)

Schiff bases derived from this compound exhibit distinct structural features that are crucial to their chemical properties and applications, particularly in coordination chemistry.

The most defining feature of these Schiff bases is the azomethine group (—CH=N—), which consists of a carbon-nitrogen double bond. nih.govsapub.org This group is planar and plays a fundamental role in the coordination of the Schiff base to metal ions, acting as a nitrogen donor. nih.gov The electronic properties of the azomethine group can be influenced by the substituents on both the aldehyde and the amine precursors.

A significant structural characteristic of Schiff bases derived from 2-hydroxybenzaldehydes, including this compound, is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the azomethine group (O—H···N). ias.ac.inresearchgate.netmdpi.com This interaction leads to the formation of a stable six-membered pseudo-aromatic ring. This hydrogen bond is a key factor in the planarity and rigidity of the ligand, which influences the geometry and stability of the resulting metal complexes. nih.gov In the solid state, these Schiff bases often exist in the phenol-imine tautomeric form due to this strong intramolecular hydrogen bond. ias.ac.in

Coordination Chemistry: Metal Complex Formation

The Schiff bases derived from this compound are excellent chelating ligands for a wide range of transition metal ions. The presence of the azomethine nitrogen and the phenolic oxygen atoms as donor sites allows for the formation of stable metal complexes.

Synthesis of Transition Metal Complexes with Schiff Base Ligands

The synthesis of transition metal complexes with Schiff base ligands derived from this compound is typically achieved by reacting the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net The reaction is often carried out under reflux to ensure complete complexation. The resulting metal complexes can then be isolated as crystalline solids.

The general procedure involves dissolving the Schiff base ligand in a solvent like methanol or ethanol and adding a solution of the metal salt (e.g., chloride, acetate (B1210297), or nitrate) in the same or a compatible solvent. nih.govijcrcps.com The mixture is then refluxed for a period of time, during which the metal complex precipitates out of the solution. The solid product is then filtered, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the resulting complexes, i.e., the ligand-to-metal ratio, can vary depending on the metal ion, the specific Schiff base ligand, and the reaction conditions. Common stoichiometries include 1:1 and 2:1 (ligand:metal). science.govscirp.org

Cobalt(II) complexes with Schiff base ligands derived from salicylaldehydes have been extensively studied. The synthesis of cobalt(II) complexes with Schiff bases from this compound typically involves the reaction of the Schiff base ligand with a cobalt(II) salt, such as cobalt(II) chloride hexahydrate or cobalt(II) acetate tetrahydrate, in a methanolic or ethanolic solution. scirp.orgmdpi.com The resulting complexes often exhibit octahedral or tetrahedral geometries, depending on the coordination environment around the cobalt(II) ion. For instance, octahedral geometries are common when additional ligands, such as water or solvent molecules, coordinate to the metal center. nih.govrsc.org

| Reactants | Solvent | Reaction Conditions | Complex Geometry (Typical) |

| Schiff Base + CoCl₂·6H₂O | Methanol | Reflux | Octahedral/Tetrahedral |

| Schiff Base + Co(OAc)₂·4H₂O | Ethanol | Stirring at room temp. | Octahedral/Tetrahedral |

Table 1: Synthesis of Cobalt(II) Complexes

Nickel(II) complexes of Schiff bases derived from substituted salicylaldehydes, including this compound, are readily prepared by reacting the Schiff base ligand with a nickel(II) salt like nickel(II) chloride or nickel(II) acetate in an alcoholic solvent. rasayanjournal.co.inrsc.org These complexes commonly adopt a square planar or octahedral geometry. The specific geometry is influenced by the nature of the Schiff base ligand and the presence of other coordinating species. For example, in the absence of strongly coordinating axial ligands, a square planar geometry is often favored. nih.gov

| Reactants | Solvent | Reaction Conditions | Complex Geometry (Typical) |

| Schiff Base + NiCl₂·6H₂O | Ethanol | Reflux | Square Planar/Octahedral |

| Schiff Base + Ni(OAc)₂·4H₂O | Methanol | Stirring at room temp. | Square Planar/Octahedral |

Table 2: Synthesis of Nickel(II) Complexes

Copper(II) complexes with Schiff base ligands are among the most widely studied due to their diverse structural and electronic properties. The synthesis of copper(II) complexes with Schiff bases from this compound is typically carried out by reacting the ligand with a copper(II) salt, such as copper(II) acetate monohydrate or copper(II) chloride dihydrate, in a solvent like methanol or ethanol. nih.govijcrcps.combendola.com The resulting copper(II) complexes often exhibit a square planar or distorted square planar geometry, which is characteristic of d⁹ metal ions. nih.gov

| Reactants | Solvent | Reaction Conditions | Complex Geometry (Typical) |

| Schiff Base + Cu(OAc)₂·H₂O | Methanol | Stirring at ambient temp. | Square Planar |

| Schiff Base + CuCl₂·2H₂O | Ethanol | Reflux | Distorted Square Planar |

Table 3: Synthesis of Copper(II) Complexes

Other Derivatization Pathways

Beyond metal complexation, the aldehyde functional group of this compound is a versatile handle for various organic transformations.

The Wittig reaction is a widely used method for alkene synthesis from aldehydes and ketones. organic-chemistry.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently eliminates triphenylphosphine (B44618) oxide to yield the alkene. organic-chemistry.orglibretexts.org this compound can undergo the Wittig reaction to produce vinyl derivatives. For example, the reaction with a suitable phosphonium ylide can introduce a vinyl group at the aldehyde position, leading to the formation of compounds like 5-(benzyloxy)-2-hydroxy-styrene derivatives. The compatibility of the benzyloxy group with Wittig reaction conditions makes this a valuable synthetic route.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various heterocyclic compounds. thepharmajournal.comnih.govchemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govchemrevlett.comyoutube.com this compound can be condensed with various acetophenones to yield a range of substituted chalcones. nih.gov

These chalcones can then be used to synthesize pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ajgreenchem.comthepharmajournal.com The most common method involves the cyclization of α,β-unsaturated chalcones with hydrazine (B178648) or its derivatives. thepharmajournal.comresearchgate.netsci-hub.se This reaction typically proceeds via a Michael addition of the hydrazine to the chalcone (B49325), followed by intramolecular cyclization and dehydration. The resulting pyrazoline ring's substitution pattern depends on the structure of the starting chalcone and the hydrazine derivative used. sci-hub.seelifesciences.org

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Class |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound and an acetophenone derivative | Aqueous base (e.g., NaOH, KOH) | Chalcones |

| Cyclization | Chalcone derivative and hydrazine hydrate (B1144303) (or substituted hydrazine) | Reflux in a suitable solvent (e.g., ethanol) | Pyrazolines |

Formation of Flavones

The synthesis of flavones, a class of naturally occurring compounds with significant biological activities, can be achieved using this compound as a key starting material. The most common and effective route involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.

The initial step is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.org In this specific application, this compound is reacted with an acetophenone derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide. redalyc.orgresearchgate.net The reaction proceeds via an aldol (B89426) condensation mechanism to yield a 2'-hydroxychalcone (B22705) derivative. The presence of the hydroxyl group ortho to the aldehyde in the starting material is crucial for the subsequent cyclization step.

The second step is the oxidative cyclization of the resulting 2'-hydroxychalcone to the flavone (B191248). This transformation can be accomplished using various reagents. A common method involves heating the chalcone in the presence of a catalyst like selenium dioxide or using iodine in dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgnih.gov The reaction results in the formation of the pyranone ring characteristic of flavones. The benzyloxy group at the 7-position of the resulting flavone can be retained or removed in a subsequent debenzylation step if the free hydroxyl group is desired.

Table 1: Key Steps in the Synthesis of 7-Benzyloxyflavone from this compound

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Claisen-Schmidt Condensation | This compound, Acetophenone | NaOH or KOH, Ethanol | 2'-Hydroxy-5'-benzyloxychalcone |

| 2 | Oxidative Cyclization | 2'-Hydroxy-5'-benzyloxychalcone | I₂/DMSO or SeO₂ | 7-Benzyloxyflavone |

General Chemical Transformations (Oxidation, Reduction, Nucleophilic Substitution)

The functional groups of this compound allow for a variety of general chemical transformations, including oxidation of the aldehyde group, reduction of the aldehyde group, and nucleophilic substitution reactions.

Oxidation:

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. This transformation yields 5-(benzyloxy)-2-hydroxybenzoic acid. uni.lu Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant and reaction conditions can be tailored to ensure the integrity of the phenolic hydroxyl and benzyloxy groups.

Reduction:

The aldehyde group can be reduced to a primary alcohol, affording 5-(benzyloxy)-2-hydroxymethylphenol. This reduction is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred due to its selectivity for aldehydes and ketones in the presence of other functional groups.

Nucleophilic Substitution:

The chemical structure of this compound presents two main sites for nucleophilic attack: the carbonyl carbon of the aldehyde group and the aromatic ring itself.

Nucleophilic Addition to the Aldehyde: The aldehyde group is susceptible to nucleophilic addition reactions. For instance, it can react with primary amines to form Schiff bases (imines). Grignard reagents and organolithium compounds can also add to the carbonyl carbon to form secondary alcohols after an acidic workup.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic substitution on the aromatic ring of this compound is less common and requires specific conditions. The presence of the electron-donating hydroxyl and benzyloxy groups generally deactivates the ring towards nucleophilic attack. However, if a good leaving group were present on the ring, a nucleophilic aromatic substitution reaction could potentially occur, particularly if activated by additional electron-withdrawing groups. The reaction would proceed through an addition-elimination mechanism, forming a temporary Meisenheimer complex.

Table 2: Summary of General Chemical Transformations of this compound

| Transformation | Reactant | Reagent(s) | Product |

| Oxidation | This compound | KMnO₄ or Ag₂O | 5-(Benzyloxy)-2-hydroxybenzoic acid |

| Reduction | This compound | NaBH₄ or LiAlH₄ | 5-(Benzyloxy)-2-hydroxymethylphenol |

| Schiff Base Formation | This compound | Primary Amine (R-NH₂) | N-(5-(Benzyloxy)-2-hydroxybenzylidene)alkanamine |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 5-(benzyloxy)-2-hydroxybenzaldehyde derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about molecular structure and connectivity.

In the ¹H NMR spectra of Schiff bases derived from this compound, the azomethine proton (-CH=N-) signal is a key diagnostic peak. This proton typically appears as a singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm. The exact chemical shift is sensitive to the electronic effects of the substituents on both the salicylaldehyde (B1680747) and the amine moieties, as well as the solvent used for the analysis. For instance, in Schiff bases of the closely related 4-(benzyloxy)-2-hydroxybenzaldehyde, the azomethine proton has been observed in this characteristic region. researchgate.net

The aromatic protons of the benzyloxy and salicylaldehyde rings, as well as any aromatic rings from the condensed amine, resonate in the region of approximately δ 6.5 to 8.0 ppm. The coupling patterns and integration of these signals provide crucial information for confirming the structure of the molecule. The benzylic protons (-O-CH₂-Ph) of the benzyloxy group typically appear as a singlet at around δ 5.0 ppm.

The phenolic hydroxyl proton (-OH) of the salicylaldehyde ring often appears as a broad singlet at a very downfield chemical shift, sometimes greater than δ 10.0 ppm, due to intramolecular hydrogen bonding with the azomethine nitrogen. This hydrogen bond plays a significant role in the planarity and stability of the Schiff base.

Table 1: Representative ¹H NMR Data for Schiff Bases Derived from Substituted 2-Hydroxybenzaldehydes

| Compound/Derivative Type | Azomethine Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Phenolic OH (δ, ppm) | Reference |

| Schiff base of 4-(benzyloxy)-2-hydroxybenzaldehyde | ~8.5 | ~6.7-7.8 | >10.0 | researchgate.net |

| Schiff base of 5-chloro-2-hydroxybenzaldehyde | 8.41 | 6.79 - 7.15 | 12.88 | bas.bg |

| General Schiff bases | 8.90 - 9.35 | Varies | - | nih.gov |

| Schiff base of 3-hydroxybenzaldehyde | 8.59 | 6.8 - 7.8 | 5.45 | semanticscholar.org |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum of a Schiff base derivative is that of the imine carbon (-CH=N-). This carbon typically resonates in the range of δ 150 to 165 ppm. bas.bgresearchgate.net The precise chemical shift is influenced by the electronic environment.

The aromatic carbons of the phenyl rings and the salicylaldehyde moiety appear in the characteristic region of δ 110 to 160 ppm. The carbon of the C-O bond of the phenolic hydroxyl group is also found in this downfield region. The benzylic carbon of the benzyloxy group is typically observed around δ 70 ppm.

Table 2: Representative ¹³C NMR Data for Schiff Bases Derived from Substituted 2-Hydroxybenzaldehydes

| Compound/Derivative Type | Imine Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |

| Schiff base of 4-(benzyloxy)-2-hydroxybenzaldehyde | ~160 | ~110-155 | researchgate.net |

| Schiff base of 5-chloro-2-hydroxybenzaldehyde | 163.34 | 119.14 - 157.45 | bas.bg |

| General Schiff bases | 159.95 | 111.62 - 151.29 | |

| Schiff base of 3-hydroxybenzaldehyde | 156 | 110 - 135 | semanticscholar.org |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent.

For organotin(IV) complexes of Schiff bases derived from this compound, ¹¹⁹Sn NMR spectroscopy is a powerful technique for determining the coordination number and geometry of the tin center in solution. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination environment.

Generally, for five-coordinate organotin(IV) complexes, the ¹¹⁹Sn chemical shift is observed in the range of approximately -170 to -190 ppm. unimas.my For instance, in related organotin(IV) derivatives of other Schiff bases, signals in this region are indicative of a five-coordinate environment around the tin atom. unimas.my The formation of organotin(IV) complexes with Schiff bases derived from 2-hydroxyacetophenone-N(4)-cyclohexylthiosemicarbazone showed ¹¹⁹Sn NMR signals in the range of -170.10 to -188.94 ppm, which is characteristic of a five-coordinated trigonal bipyramidal geometry. unimas.my The specific chemical shift can provide insights into the nature of the ligands and their bonding to the tin atom.

X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on Schiff bases derived from substituted 2-hydroxybenzaldehydes have revealed important structural features. For example, the crystal structure of a Schiff base derived from 5-bromo-2-methoxybenzaldehyde, a compound with some similarity to the benzyloxy derivative, was determined to be in the tetragonal space group. nih.gov The analysis of such structures confirms the formation of the azomethine linkage and provides precise measurements of bond lengths and angles.

In a study on nickel(II) complexes of a benzohydrazide (B10538) Schiff base, the complex crystallized in the P21/n space group, with the ligand coordinating to the metal ion through the oxygen and nitrogen atoms. mdpi.com Such studies are crucial for understanding how these ligands bind to metal centers.

A key feature often observed in the crystal structures of Schiff bases derived from 2-hydroxybenzaldehydes is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O-H···N). This interaction contributes to the planarity of a significant portion of the molecule.

Elucidation of Intramolecular and Intermolecular Interactions

The structure of this compound, featuring a hydroxyl group ortho to an aldehyde, facilitates the formation of a strong intramolecular hydrogen bond. vedantu.com This type of bonding occurs within a single molecule, as opposed to intermolecular hydrogen bonding which occurs between separate molecules. vedantu.com The presence of this internal hydrogen bond is a significant factor influencing the compound's physical properties. For instance, similar to how o-hydroxybenzaldehyde is a liquid at room temperature due to intramolecular hydrogen bonding, this internal bonding in this compound can be contrasted with the intermolecular hydrogen bonding seen in para-isomers, which tend to be high-melting solids. vedantu.comdoubtnut.com

Beyond classical hydrogen bonding, the potential for C-H···π interactions exists. These are weaker, non-covalent interactions where a carbon-hydrogen bond acts as a weak acid and interacts with the electron-rich π system of an aromatic ring. In this compound, such interactions could occur between the C-H bonds of the benzyloxy group and the π-electron cloud of the benzaldehyde (B42025) ring, or vice-versa, further stabilizing the molecular conformation.

Other Spectroscopic Techniques

A suite of spectroscopic methods is employed to confirm the identity and purity of this compound, each providing unique insights into its molecular framework.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1680 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. Another key feature is the band corresponding to the C-O-C ether stretch of the benzyloxy group, which typically appears around 1250 cm⁻¹. The presence of the hydroxyl group gives rise to a broad absorption band in the region of 3100-3500 cm⁻¹, the broadening of which can be indicative of hydrogen bonding. Aromatic C-H stretching vibrations are generally observed around 3073 cm⁻¹. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | ~1680 |

| Ether (C-O-C) | ~1250 |

| Hydroxyl (O-H) | 3100-3500 (broad) |

| Aromatic C-H | ~3073 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings and the carbonyl group in this compound contain π-electrons that can be excited by UV radiation. The spectrum is expected to show absorption maxima corresponding to π → π* and n → π* transitions. The exact wavelengths of these absorptions are influenced by the substitution pattern on the aromatic ring and the presence of auxochromic groups like the hydroxyl and benzyloxy groups. For comparison, salicylaldehyde (2-hydroxybenzaldehyde) exhibits UV absorption maxima which can be referenced to predict the spectral behavior of its benzyloxy derivative. nist.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to detect species with unpaired electrons. nih.gov In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and therefore would not produce an ESR signal. However, ESR spectroscopy can be a valuable tool for studying the compound if it is involved in reactions that generate radical intermediates. researchgate.netnih.gov For instance, photolysis or oxidation reactions could potentially lead to the formation of radical species that could be detected and characterized by ESR. researchgate.net The technique is highly sensitive for identifying and quantifying free radicals. nih.gov

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used. In positive ion mode, the spectrum would show a peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₄H₁₂O₃, the expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion would be approximately 229.08. Fragmentation patterns observed in the mass spectrum can provide further structural information, with common fragments corresponding to the loss of the benzyl (B1604629) group or other parts of the molecule.

| Ion | Expected m/z |

| [M+H]⁺ | ~229.08 |

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. For this compound (C₁₄H₁₂O₃), the theoretical percentages can be calculated based on its molecular formula and atomic weights. This experimental data is then compared to the theoretical values to confirm the compound's purity and empirical formula.

| Element | Theoretical Percentage |

| Carbon (C) | 73.67% |

| Hydrogen (H) | 5.30% |

| Oxygen (O) | 21.03% |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 5-(Benzyloxy)-2-hydroxybenzaldehyde and its derivatives.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For compounds similar to this compound, such as 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to achieve an optimized structure. nih.gov This optimized geometry serves as the foundation for further computational analyses.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, in a related benzophenone (B1666685) derivative, the HOMO and LUMO energies were calculated to be -6.275 eV and -1.880 eV, respectively, resulting in an energy gap of 4.395 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The aldehyde group, being electron-rich, is a likely site for nucleophilic attack, a prediction supported by DFT calculations that identify it as a LUMO-rich region. Conversely, the phenolic hydroxyl and benzyloxy oxygen atoms act as Lewis basic sites, capable of coordinating with metal ions.

Table 1: Calculated Electronic Properties of a Related Benzophenone Derivative

| Property | Value |

| HOMO Energy | -6.275 eV |

| LUMO Energy | -1.880 eV |

| Energy Gap (HOMO-LUMO) | 4.395 eV |

| Data derived from a study on a related benzophenone derivative. nih.gov |

A critical validation of computational methods is the comparison of theoretically predicted structures with experimentally determined ones, typically obtained from X-ray crystallography. For 5-Bromo-2-Hydroxybenzaldehyde, a close analogue of the title compound, a comparative study revealed a high degree of correlation between the calculated and experimental geometric parameters. nih.gov The correlation coefficient (R) for bond lengths was found to be 0.963, and for bond angles, it was 0.945. nih.gov The coefficient of determination (R²) values were 0.928 and 0.892 for bond lengths and bond angles, respectively, indicating a strong agreement between the theoretical model and experimental reality. nih.gov

Table 2: Comparison of Selected Theoretical and Experimental Bond Parameters for 5-Bromo-2-Hydroxybenzaldehyde

| Parameter | Bond | Calculated (Å/°) | Experimental (Å/°) |

| Bond Length | C-C (ring) | 1.3 - 1.4 | 1.3 - 1.4 |

| Bond Length | C-H | 1.0 - 1.1 | 0.9301 - 0.9302 |

| Bond Angle | C-C-C | 119.2 - 121.4 | 118.5 - 121.1 |

| Bond Angle | C-C-H | 117.9 - 121.7 | 119.3 - 120.1 |

| Data adapted from a study on 5-Bromo-2-Hydroxybenzaldehyde. nih.gov |

Computational studies can explore the potential for a molecule to exist in different structural forms, such as tautomers and isomers, and can calculate the energy barriers for their interconversion. While specific studies on the tautomerism and isomerism of this compound are not extensively detailed in the provided context, the methodology is well-established. Such investigations would typically involve locating the transition state structures connecting the different forms and calculating the activation energies. These calculations are vital for understanding the dynamic behavior of the molecule and the relative populations of its different forms under various conditions. The effects of conjugation, hydrogen bonding, and molecular tautomerism are known to influence the vibrational spectra of related molecules. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Candida albicans is a significant fungal pathogen, and its enzyme, sterol 14-alpha demethylase (CYP51), is a primary target for antifungal drugs. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. physchemres.org Molecular docking studies have been instrumental in investigating the interactions of various compounds with this enzyme.

For instance, docking studies of imidazole (B134444) derivatives with C. albicans CYP51 (PDB code: 5TZ1) have revealed various types of interactions, including electrostatic interactions, hydrogen bonds, and hydrophobic interactions. physchemres.org In one study, a 1,2,3-triazole-quinazolinone conjugate showed interaction with the heme porphyrin ring within the active site of lanosterol (B1674476) 14α-demethylase from C. albicans (PDB: 5v5z), which is involved in the oxidation process. researchgate.net Similarly, docking simulations of natural compounds against CYP51 have identified key hydrogen bond interactions with amino acid residues such as Tyr132, Ser378, Met508, His377, and Ser507, as well as hydrophobic interactions with the heme cofactor (HEM601). nih.gov These specific interactions are critical for the inhibitory activity of the compounds.

Molecular docking not only predicts the binding pose of a ligand but also estimates its binding affinity to the target. This is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. For example, a 1,2,3-triazole-quinazolinone conjugate exhibited a binding affinity of -9.8 kcal/mol with C. albicans lanosterol 14α-demethylase. researchgate.net In another study, didymellamide compounds, identified as potential antifungal agents, showed strong binding energies against CYP51, ranging from -11.14 to -11.98 kcal/mol. nih.gov

The predicted binding mode of a potent inhibitor often overlaps with that of a known inhibitor or the natural substrate. For example, the binding pocket of a triazole-quinazolinone conjugate was found to be nearly identical to that of the co-crystallized inhibitor, with both molecules overlapping within the same binding site. researchgate.net This provides strong support for the predicted mechanism of action, suggesting that the compound inhibits ergosterol biosynthesis by blocking the active site of CYP51. researchgate.net

Table 3: Predicted Binding Affinities of Various Compounds with C. albicans CYP51

| Compound | Predicted Binding Affinity (kcal/mol) |

| 1,2,3-Triazole-quinazolinone conjugate | -9.8 |

| Didymellamide A | -11.14 |

| Didymellamide B | -11.46 |

| Didymellamide C | -11.98 |

| Didymellamide D | -11.98 |

| Didymellamide E | -11.50 |

| Data compiled from various molecular docking studies. researchgate.netnih.gov |

Mechanistic Studies of Reactions and Interactions

Mechanistic Investigations of Oxidation Reactions

The oxidation of 5-(Benzyloxy)-2-hydroxybenzaldehyde can lead to the formation of the corresponding carboxylic acid, 5-(benzyloxy)-2-hydroxybenzoic acid. A primary pathway for this transformation is the Dakin oxidation, a well-established reaction for ortho- and para-hydroxybenzaldehydes. wikipedia.orghooghlywomenscollege.ac.in The Dakin oxidation involves the conversion of a hydroxylated phenyl aldehyde to a benzenediol and a carboxylate using hydrogen peroxide in a basic medium. wikipedia.org

The generally accepted mechanism for the Dakin oxidation of an o-hydroxybenzaldehyde, such as this compound, proceeds through several key steps. wikipedia.orghooghlywomenscollege.ac.in The reaction is initiated by the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This intermediate then undergoes a rearrangement, involving the migration of the aryl group, which leads to the formation of a phenyl ester. Subsequent hydrolysis of this ester under the basic reaction conditions yields the final phenol (B47542) and carboxylate products. wikipedia.org

Exploration of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by its substituent groups: the hydroxyl (-OH), aldehyde (-CHO), and benzyloxy (-OCH₂Ph) groups. The electronic properties of these substituents play a critical role in the molecule's reactivity, particularly in electrophilic and nucleophilic reactions.

The hydroxyl group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. Conversely, the aldehyde group is a deactivating, meta-directing group, withdrawing electron density from the ring. The benzyloxy group at the 5-position is also an activating group due to the electron-donating resonance effect of the oxygen atom, although this is somewhat moderated by the inductive effect of the benzyl (B1604629) group.

In the context of the Dakin oxidation, the electron-donating nature of the benzyloxy group would be expected to influence the rate of aryl migration. Generally, electron-donating groups on the migrating aryl ring can facilitate the rearrangement step. Studies on related benzoquinone derivatives have shown that electron-donating substituents decrease the reactivity towards nucleophiles, while electron-withdrawing substituents enhance it. nih.govnih.gov While not a direct analogy, this highlights the principle that the electronic nature of substituents profoundly impacts reaction rates and pathways.

A summary of the expected influence of substituents on the reactivity of the aromatic ring is presented in the table below.

| Substituent Group | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl (-OH) | 2 | Activating, ortho-, para-directing | Increases nucleophilicity of the ring |

| Aldehyde (-CHO) | 1 | Deactivating, meta-directing | Decreases nucleophilicity of the ring |

| Benzyloxy (-OCH₂Ph) | 5 | Activating, ortho-, para-directing | Increases nucleophilicity of the ring |

Reaction Kinetics and Pathway Elucidation

Detailed kinetic studies specifically for the oxidation of this compound are not extensively documented in the available literature. However, the kinetics of the Dakin oxidation of related hydroxybenzaldehydes have been investigated. The reaction is known to have two rate-limiting steps: the nucleophilic attack of the hydroperoxide and the alfa-chemistry.com-aryl migration. hooghlywomenscollege.ac.in

Elucidation of the reaction pathway for the oxidation of this compound would involve identifying the key intermediates, such as the initial tetrahedral adduct and the subsequent phenyl ester. Techniques such as spectroscopy (NMR, IR) and chromatography (HPLC, GC) would be instrumental in monitoring the progress of the reaction and identifying the products and byproducts formed. While specific kinetic data for this compound is sparse, the established mechanism of the Dakin oxidation provides a solid framework for predicting its reaction pathway.

Applications in Advanced Chemical Research

Intermediate in Synthetic Organic Chemistry

As a substituted salicylaldehyde (B1680747), 5-(Benzyloxy)-2-hydroxybenzaldehyde is a versatile intermediate for the construction of more complex molecular architectures, particularly heterocyclic systems. The aldehyde and phenol (B47542) moieties provide two reactive centers for a wide array of chemical transformations.

Benzopyrans, also known as chromenes, are a class of heterocyclic compounds that form the core structure of many natural products, including flavonoids and tocopherols, and exhibit a wide range of biological activities. researchgate.netpsu.edu Substituted 2-hydroxybenzaldehydes are key precursors for the synthesis of benzopyran skeletons. While specific literature detailing the synthesis of 7-Benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran directly from this compound is not prevalent—with some syntheses starting from its isomer, 4-benzyloxy-2-hydroxybenzaldehyde—the general synthetic strategies for benzopyrans are well-established and applicable.

These syntheses often involve the condensation of a substituted 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, followed by cyclization to form the pyran ring. The benzyloxy group at the 5-position of the starting aldehyde becomes the benzyloxy group at the 7-position of the resulting benzopyran ring system. This makes this compound a crucial starting material for accessing 7-benzyloxy-substituted benzopyran derivatives. psu.edualgoreducation.com

| Reaction Component | Role | Example |

| Substituted Salicylaldehyde | Electrophilic Aromatic Core | This compound |

| Active Methylene Compound | Nucleophile | Phenylacetonitrile derivatives, Malononitrile |

| Base/Catalyst | Promotes Condensation/Cyclization | Piperidine, Triethylamine |

| Resulting Product | Heterocyclic System | Substituted Benzopyran |

This interactive table outlines the general components for the synthesis of benzopyran derivatives.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, which enhances efficiency and reduces waste. Aldehydes are frequent participants in these reactions. rsc.org

This compound is an ideal candidate for the aldehyde component in various MCRs, most notably the Petasis borono-Mannich (PBM) reaction. researchgate.net The PBM reaction is a three-component reaction involving an aldehyde, an amine, and a vinyl- or aryl-boronic acid to produce substituted amines. mdpi.comnih.gov The reaction tolerates a wide range of functional groups, making it suitable for use with a functionalized aldehyde like this compound. hskbrchemical.com Its participation would lead to the synthesis of highly functionalized and complex amino compounds, which are valuable scaffolds in medicinal chemistry.

| PBM Reaction Component | Role in Synthesis | Specific Example Moiety |

| Aldehyde | Carbonyl Component | This compound |

| Amine | Nitrogen Source | Secondary amines (e.g., piperidine) or primary amines |

| Organoboronic Acid | Nucleophilic Group Transfer | Vinylboronic acid or Arylboronic acid |

| Product | Functionalized Amine | Substituted allylic or benzylic amines |

This interactive table details the components of the Petasis Borono-Mannich (PBM) multi-component reaction.

Supramolecular Chemistry and Host Materials

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Host-guest chemistry, a central concept in this field, involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules.

The structure of this compound makes it an interesting building block for designing host materials. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking interactions. The large benzyloxy group can help define the size and shape of a potential binding cavity within a larger macrocyclic structure. By incorporating this or similar salicylaldehyde derivatives into macrocycles like calixarenes or pillararenes, chemists can design sophisticated host molecules with tailored cavities for the selective recognition and binding of specific guest molecules. researchgate.net The functional groups provide specific interaction points, enhancing the host's ability to bind guests through a combination of hydrogen bonding, hydrophobic interactions, and steric fit. researchgate.net

Materials Science Applications

The reactivity of this compound allows for its use as a monomer or functionalizing agent in the development of advanced materials.

One significant application is in the synthesis of functional polymers. Substituted hydroxybenzaldehydes are used as precursors for high-performance polymers and resins. hskbrchemical.comchemicalbook.com For instance, salicylaldehyde-functionalized monomers can be polymerized to create block copolymers. In a process known as polymerization-induced self-assembly (PISA), these copolymers can form nano-objects like spheres or vesicles. rsc.org The salicylaldehyde units within the polymer core can then be reacted, for example with hydrazine (B178648), to cross-link the structure and simultaneously introduce new properties, such as fluorescence, creating stable, luminescent nanoparticles for bioimaging applications. rsc.orgresearchgate.net

Furthermore, the condensation reaction between the aldehyde group of this compound and primary amines can be used to form Schiff bases. When bifunctional amines are used, this reaction can lead to the formation of Schiff base polymers, which are known for their interesting electronic and biological properties. mdpi.comtandfonline.com

Derivatives of this compound, specifically the benzopyrans synthesized from it, have applications in the field of "smart" materials. Many benzopyran and naphthopyran derivatives exhibit photochromism—a reversible transformation between two forms having different absorption spectra, induced by light. rsc.orgnih.govacs.org This property allows for the creation of materials that change color when exposed to UV light and revert to their original color in the dark or upon exposure to visible light. rsc.orgresearchgate.net Incorporating these photochromic units into polymers or coatings is fundamental to the manufacturing of products like ophthalmic lenses that darken in sunlight and transparent coatings. rsc.org

| Material Type | Role of this compound | Resulting Property/Application |

| Functional Polymers | Precursor to a functional monomer (e.g., methacrylate (B99206) derivative) | Cross-linkable, fluorescent polymer nanoparticles for imaging. rsc.org |

| Schiff Base Polymers | Monomer for condensation polymerization with amines | Materials with potential electronic, catalytic, or biological activity. mdpi.comtandfonline.com |

| Photochromic Materials | Precursor to benzopyran derivatives | "Smart" materials that change color with light (e.g., in lenses). rsc.orgacs.org |

This interactive table summarizes the applications of this compound in materials science.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Benzyloxy)-2-hydroxybenzaldehyde, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound is synthesized via a two-step process:

Step 1 : React hydroquinone with benzyl chloride under alkaline conditions (K₂CO₃ as an acid binder and KI as a catalyst) to produce 4-benzyloxyphenol .

Step 2 : Formylate 4-benzyloxyphenol using anhydrous MgCl₂ as a catalyst and triethylamine (Et₃N) as a base. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical for minimizing side reactions. Recrystallization from ethanol/water mixtures enhances purity .

- Optimization : Reaction monitoring via TLC and adjusting stoichiometric ratios (e.g., benzyl chloride:hydroquinone = 1.2:1) can improve yields >75% .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Peaks at δ 10.3 ppm (aldehyde proton), δ 9.8 ppm (phenolic -OH, broad singlet), and δ 5.1 ppm (benzyloxy -OCH₂Ph) confirm functional groups .

- ¹³C-NMR : Signals at δ 192 ppm (aldehyde carbon) and δ 70 ppm (benzyloxy methylene) are diagnostic .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent aldehyde oxidation or hydrolysis of the benzyloxy group .

- Handling : Use desiccants (e.g., silica gel) in storage areas and avoid contact with strong acids/bases to maintain compound integrity .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound derivatives?

- Case Study : During chloromethylation, 3-(chloromethyl)-2-hydroxybenzaldehyde was observed as a byproduct due to ortho-directing effects of the phenolic -OH group. Computational modeling (DFT) reveals competing electrophilic substitution pathways at the 3- vs. 5-positions .

- Mitigation : Adjusting reaction conditions (e.g., lower temperature, controlled reagent addition) and using steric hindrance (bulky protecting groups) can suppress undesired substitutions .

Q. How can computational methods predict the reactivity of this compound in metal coordination or Schiff base formation?

- Approach : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:

- The aldehyde group (LUMO-rich) readily reacts with amines to form Schiff bases .

- The phenolic -OH and benzyloxy oxygen act as Lewis basic sites for metal coordination (e.g., Cu²⁺, Fe³⁺) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Data Analysis : Discrepancies in antimicrobial or enzyme inhibition studies may arise from:

Purity Variations : Impurities ≥5% (e.g., residual solvents) skew bioassay results. HPLC purity verification (>98%) is essential .

Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line variability affect activity. Standardize protocols (e.g., CLSI guidelines) for reproducibility .

- Case Example : A Schiff base derivative showed conflicting MIC values against S. aureus due to differences in broth microdilution vs. agar diffusion methods .

Q. How can regioselective functionalization of this compound be achieved for targeted drug intermediate synthesis?

- Directed Functionalization :

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration/sulfonation to the 4-position (activated by -OH and deactivated by benzyloxy) .

- Cross-Coupling : Suzuki-Miyaura reactions at the 6-position (halogenated derivatives) enable C-C bond formation with aryl boronic acids .

- Protection/Deprotection : Temporarily protect the phenolic -OH with acetyl groups to prevent unwanted side reactions during alkylation .

Methodological Notes

- Safety : Always use PPE (gloves, goggles) and work in a fume hood. Dispose of waste via licensed chemical disposal services due to potential ecotoxicity (limited data available) .

- Data Validation : Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) to confirm compound identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。